molecular formula C12H20N4O2 B2684860 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide CAS No. 2034634-19-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide

Cat. No. B2684860
CAS RN: 2034634-19-8
M. Wt: 252.318
InChI Key: SVXGXFMMDMVMSB-UHFFFAOYSA-N
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Description

The compound “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the pyrazole ring and the morpholine ring. Pyrazole is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reactions : One study detailed the synthesis of morpholinylpyrrolyl derivatives and their potential for creating a variety of heterocyclic compounds, highlighting the versatility of pyrazole-based structures in synthetic chemistry (Zaki, El-Dean, & Radwan, 2014).
  • Chemical Interactions : Another research investigated the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, emphasizing the importance of understanding the chemical behaviors of pyrazole derivatives for further applications in drug design and development (Ledenyova et al., 2018).

Applications in Plant Biology

  • Inhibition of Ethylene Biosynthesis : Research into pyrazinamide derivatives, including compounds structurally similar to the one , discovered their ability to inhibit ethylene biosynthesis in plants, suggesting potential agricultural applications for extending the shelf life of fruits and flowers (Sun et al., 2017).

Anticancer and Antimicrobial Activities

  • Cytotoxic Activity : A study on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar functional group with the compound of interest, demonstrated potent cytotoxic effects against various cancer cell lines, indicating the potential for cancer treatment (Deady et al., 2003).
  • Antiobesity and CB1 Antagonism : Derivatives of dihydropyrazole-3-carboxamides were studied for their antiobesity activity through CB1 receptor antagonism, highlighting the therapeutic potential of pyrazole derivatives in obesity management (Srivastava et al., 2007).
  • Antidepressant and Anticonvulsant Activities : Novel pyrazole derivatives were evaluated for their antidepressant and anticonvulsant activities, showing significant potential in the treatment of depression and seizure disorders (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Drug Design and Molecular Interaction

  • Molecular Interaction and Drug Design : Research on the molecular interaction of cannabinoid receptor antagonists, including pyrazole-3-carboxamide derivatives, provided insights into the structural requirements for receptor binding and antagonist activity, contributing to drug design strategies (Shim et al., 2002).

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-10-9-11(14-15(10)2)3-4-13-12(17)16-5-7-18-8-6-16/h9H,3-8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXGXFMMDMVMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide

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